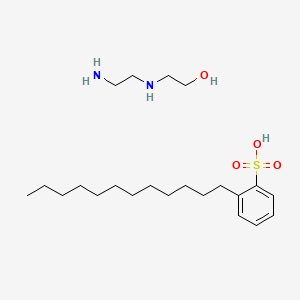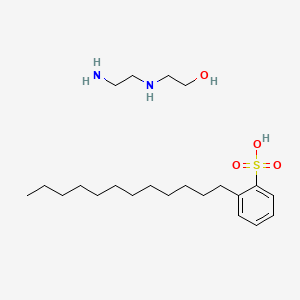
Naloxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naloxol is an opioid antagonist closely related to naloxone. It exists in two isomeric forms, α-naloxol and β-naloxol. α-naloxol is a human metabolite of naloxone and can be synthetically prepared from naloxone by reduction of the ketone group. β-naloxol can be prepared from α-naloxol by a Mitsunobu reaction .
準備方法
Synthetic Routes and Reaction Conditions:
α-naloxol: This isomer can be synthesized from naloxone by reducing the ketone group.
β-naloxol: This isomer can be synthesized from α-naloxol through a Mitsunobu reaction.
Industrial Production Methods: The industrial production of naloxol follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions:
Oxidation: Naloxol can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: As mentioned, naloxone can be reduced to form α-naloxol.
Substitution: this compound can participate in substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of α-naloxol from naloxone.
Substitution: Formation of various substituted this compound derivatives depending on the reagents used.
科学的研究の応用
Naloxol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
Naloxol exerts its effects by antagonizing opioid receptors, particularly the mu-opioid receptor. This antagonism prevents opioids from binding to these receptors, thereby inhibiting their effects. This compound’s structure allows it to selectively target peripheral opioid receptors, reducing side effects such as constipation without affecting central analgesia .
類似化合物との比較
Naloxone: A closely related opioid antagonist used to reverse opioid overdoses.
Naloxegol: A PEGylated derivative of naloxol used to treat opioid-induced constipation.
Naltrexone: Another opioid antagonist used for the treatment of alcohol and opioid dependence.
Uniqueness of this compound: this compound’s unique feature is its ability to exist in two isomeric forms, α-naloxol and β-naloxol, each with distinct synthetic routes and properties. Additionally, its selective peripheral action makes it particularly useful in treating opioid-induced side effects without compromising central analgesia .
特性
CAS番号 |
58691-01-3 |
|---|---|
分子式 |
C19H23NO4 |
分子量 |
329.4 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13?,14-,17+,18+,19-/m1/s1 |
InChIキー |
HMWHERQFMBEHNG-DMOGFEGYSA-N |
異性体SMILES |
C=CCN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
正規SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


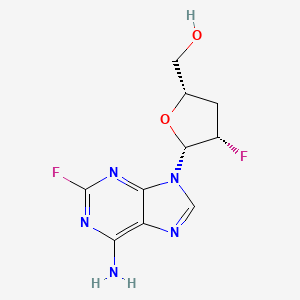
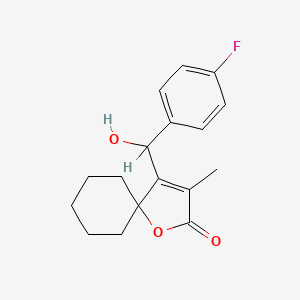
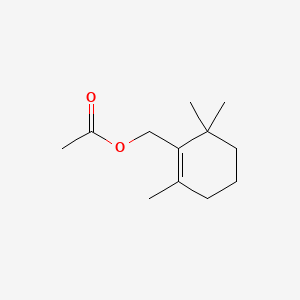
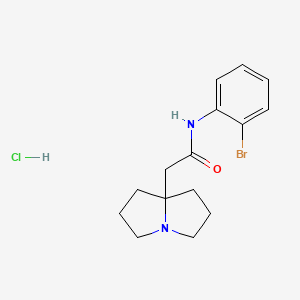
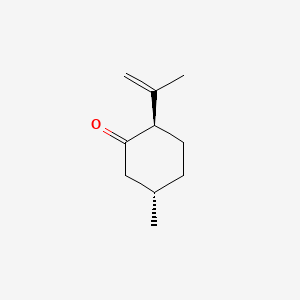
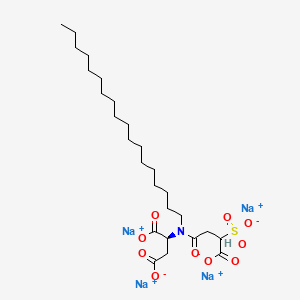

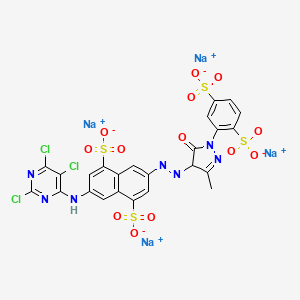
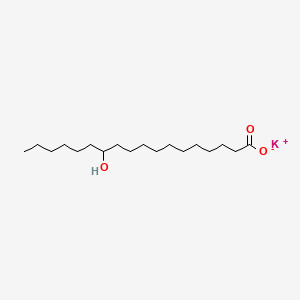
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)

